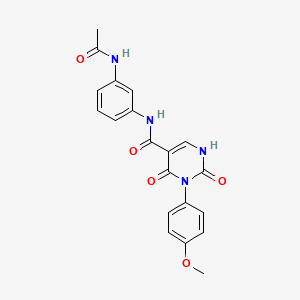

N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5/c1-12(25)22-13-4-3-5-14(10-13)23-18(26)17-11-21-20(28)24(19(17)27)15-6-8-16(29-2)9-7-15/h3-11H,1-2H3,(H,21,28)(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSKCVRUVMCXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Industrial Applications: It may be used in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance membrane permeability compared to polar groups (e.g., carboxylic acid in ).

- Activity Trends: Fluorinated aryl groups (e.g., 4-fluorophenyl in ) correlate with enzyme inhibition, while bulky substituents (e.g., biphenylamino in ) target viral enzymes.

Antiviral Activity

- HIV-1 RNase H Inhibition: reported pyrimidine carboxamides with low nanomolar IC50 values, attributed to interactions with the enzyme’s catalytic Mg<sup>2+</sup> ions . The target compound’s methoxyphenyl group may similarly coordinate metal ions.

Antitumor Potential

- HepG2 Cytotoxicity : Pyrazole-pyrimidine hybrids in demonstrated IC50 values of 12–18 µM, linked to DNA intercalation or kinase inhibition . The acetamidophenyl group in the target compound could enhance DNA-binding affinity.

Enzyme Inhibition

Physicochemical and Pharmacokinetic Properties

Implications :

Biological Activity

N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, supported by research findings and case studies.

Chemical Structure

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C20H18N4O5

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The following table summarizes the findings from in vitro assays:

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Inactive | |

| Pseudomonas aeruginosa | Active | |

| Klebsiella pneumoniae | Moderate | |

| Aspergillus niger | Moderate |

The compound exhibited moderate activity against Staphylococcus aureus and Klebsiella pneumoniae while showing significant activity against Pseudomonas aeruginosa. The presence of specific substituents on the phenyl rings appears to enhance its antibacterial properties.

Anticancer Activity

In addition to its antibacterial effects, this compound has been tested for anticancer activity. A study involving various cancer cell lines demonstrated the following results:

- MCF-7 (Breast Cancer) : Moderate inhibition of cell proliferation.

- L929 (Fibrosarcoma) : Significant cytotoxicity observed.

- KB-3-1 (Oral Cancer) : Low activity noted.

The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the efficacy of several tetrahydropyrimidine derivatives, including this compound. The results indicated that compounds with methoxy substitutions showed enhanced antibacterial activity against Gram-positive bacteria compared to their unsubstituted counterparts . -

Anticancer Screening :

In a screening of various synthesized compounds for anticancer activity against different cell lines, this compound was noted for its selective cytotoxicity towards L929 cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.